Butyl(triiodo)plumbane
Description
Butyl(triiodo)plumbane, systematically named butyltriiodoplumbane (CAS No. [43135-81-5]), is an organolead compound with the molecular formula C₄H₉PbI₃. It consists of a central lead (Pb) atom bonded to three iodine atoms and one butyl group (C₄H₉). This compound belongs to the broader class of tetraalkyl/arylplumbanes, where lead exhibits a +4 oxidation state. However, detailed experimental data on its physical properties (e.g., melting point, solubility) and industrial uses remain scarce in publicly accessible literature .
Properties
CAS No. |
43135-81-5 |
|---|---|
Molecular Formula |
C4H9I3Pb |
Molecular Weight |
645 g/mol |
IUPAC Name |
butyl(triiodo)plumbane |
InChI |
InChI=1S/C4H9.3HI.Pb/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3 |
InChI Key |
ORJBTSHPJFGCDD-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Pb](I)(I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(triiodo)plumbane typically involves the reaction of lead(II) acetate with butyl iodide and iodine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Pb(OAc)_2 + C_4H_9I + I_2} \rightarrow \text{C_4H_9PbI_3 + 2 AcOH} ]
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process requires precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butyl(triiodo)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state lead compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Lead(IV) iodide and other lead(IV) compounds.
Reduction: Lead(II) iodide and other lead(II) compounds.
Substitution: Various organolead halides depending on the substituent used.
Scientific Research Applications
Butyl(triiodo)plumbane has several applications in scientific research:
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a radiolabeling agent for imaging and diagnostic purposes.
Industry: It is used in the synthesis of other organolead compounds and as a precursor for the production of lead-based materials.
Mechanism of Action
The mechanism of action of Butyl(triiodo)plumbane involves the interaction of the lead atom with various molecular targets. The lead atom can form coordination complexes with other molecules, influencing their chemical reactivity and stability. The iodine atoms play a crucial role in the compound’s reactivity, facilitating various substitution and redox reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Butyl(triiodo)plumbane shares structural and functional similarities with other trihaloplumbanes and alkyl/aryl-substituted lead compounds. Below is a comparative analysis based on substituent groups, molecular formulas, and inferred reactivity:
Table 1: Structural and Substituent Comparison
Key Comparative Insights:
Halogen Influence :
- Iodine’s large atomic radius and low electronegativity in this compound may facilitate nucleophilic substitution reactions compared to bromine or chlorine analogs (e.g., bromo(tributyl)plumbane) .
- Chloro(triethyl)plumbane ([1067-14-7]) is likely more volatile due to smaller alkyl groups, whereas this compound’s bulkier structure may limit vapor pressure .
Butyl groups in this compound balance lipophilicity and steric demand, making it a candidate for intermediate roles in organometallic synthesis .
Toxicity and Stability: Tetraalkyl lead compounds (e.g., tetraethyl lead) are notoriously toxic and environmentally persistent. This compound’s iodine substituents may offer pathways for degradation via iodide displacement, though this remains speculative without experimental data .
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